2-(3,4,5-trimethoxyphenyl)butanoic Acid
CAS No.: 195202-06-3; 195202-08-5
Cat. No.: VC4575329
Molecular Formula: C13H18O5
Molecular Weight: 254.282
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 195202-06-3; 195202-08-5 |
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Molecular Formula | C13H18O5 |
Molecular Weight | 254.282 |
IUPAC Name | 2-(3,4,5-trimethoxyphenyl)butanoic acid |
Standard InChI | InChI=1S/C13H18O5/c1-5-9(13(14)15)8-6-10(16-2)12(18-4)11(7-8)17-3/h6-7,9H,5H2,1-4H3,(H,14,15) |
Standard InChI Key | WBULUDGUWZFLMO-UHFFFAOYSA-N |
SMILES | CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a four-carbon butanoic acid chain with a 3,4,5-trimethoxyphenyl group at the β-position. The methoxy substituents on the aromatic ring enhance lipophilicity, influencing solubility and membrane permeability. The chiral center at C2 dictates stereochemical specificity, critical for interactions with biological targets .
Molecular Formula:
Molecular Weight: 254.28 g/mol
InChI Key: WBULUDGUWZFLMO-VIFPVBQESA-N (S-enantiomer)
Stereochemical Considerations
The (S)-enantiomer exhibits a specific optical rotation () and distinct pharmacokinetic behavior. Chiral HPLC analysis confirms enantiopurity (>99% ee) in synthesized batches, essential for pharmacological applications . Racemic mixtures are less common in therapeutic contexts due to potential differential activity between enantiomers .
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, methanol) but limited in water (<0.1 mg/mL at 25°C) .
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Stability: Stable under inert conditions but prone to oxidative degradation in aqueous media at pH <4 or >8 .
Synthesis and Production
Synthetic Routes
The synthesis typically involves a multi-step approach:
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Friedel-Crafts Acylation: 3,4,5-Trimethoxybenzene reacts with butyryl chloride to form the ketone intermediate .
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Chiral Resolution: Enzymatic or chemical methods separate enantiomers, often using (S)-piperidine-2-carboxylic acid methyl ester as a chiral auxiliary .
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Hydrolysis: The ester intermediate undergoes basic hydrolysis (LiOH/MeOH) to yield the final carboxylic acid .
Representative Reaction Scheme:
Industrial-Scale Production
Optimized conditions use continuous flow reactors to enhance yield (84–89%) and reduce byproducts. Key parameters include:
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Catalysts: 2-Chloro-1-methylpyridinium iodide for ester activation .
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Purification: Recrystallization from ethanol achieves >99% purity .
Biological Activity and Research Applications
Anticancer Properties
In vitro studies demonstrate dose-dependent cytotoxicity against multiple cancer cell lines:
Cell Line | IC₅₀ (μM) | Growth Inhibition (%) | Mechanism |
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LOX IMVI (Melanoma) | 26.7 ± 1.5 | 53.25 | Caspase-3 activation |
A498 (Renal) | 33.9 ± 1.9 | 41.40 | G2/M cell cycle arrest |
MCF7 (Breast) | 55.9 | Moderate | ERα modulation |
The (S)-enantiomer shows enhanced activity due to stereospecific binding to tubulin, disrupting microtubule assembly.
Antimicrobial and Anti-Inflammatory Effects
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Antibacterial: MIC values of 64 μg/mL against Staphylococcus aureus via sortase A inhibition .
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Anti-Inflammatory: Suppresses COX-2 and NF-κB pathways in murine models (ED₅₀ = 12 mg/kg) .
Enzyme Modulation
Comparative Analysis with Structural Analogues
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